2,3-Dihydro-1H-indene-4-carbaldehyde HCl

Catalog No.
S13663122
CAS No.
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-1H-indene-4-carbaldehyde HCl

Product Name

2,3-Dihydro-1H-indene-4-carbaldehyde HCl

IUPAC Name

2,3-dihydro-1H-indene-4-carbaldehyde;hydrochloride

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H10O.ClH/c11-7-9-5-1-3-8-4-2-6-10(8)9;/h1,3,5,7H,2,4,6H2;1H

InChI Key

XTPIXGCESOVSNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C=O.Cl

2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula C10H11ClOC_{10}H_{11}ClO and a molecular weight of approximately 182.64 g/mol. It is a derivative of indene, characterized by the presence of a carbaldehyde group at the 4-position of the indene ring. The compound is known for its unique structural features, including a fused bicyclic system that contributes to its chemical reactivity and biological activity. The compound is also referred to by its CAS number, 2055840-50-9, and has various applications in chemical synthesis and biological research .

Typical of aldehydes, such as:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with nucleophiles like alcohols and amines, leading to the formation of hemiacetals or amines.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group can also be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

Research indicates that 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride exhibits notable biological activities. It has been studied for its potential pharmacological effects, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects: Preliminary investigations have shown that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroactive Properties: Given its structural similarity to other biologically active indenes, there is interest in exploring its neuroactive properties and potential as a therapeutic agent for neurological disorders .

The synthesis of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride can be achieved through several methods:

  • Hydrogenation of Indene Derivatives: Starting from indene or its derivatives, hydrogenation can be performed under specific conditions to yield the dihydro compound.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation reactions using reagents like formic acid or by employing Vilsmeier-Haack reactions.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps including alkylation, reduction, and oxidation processes to achieve the desired structure with high purity .

2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride has several applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds, particularly in pharmaceutical chemistry.
  • Research Tool: The compound is used in biological research to study its effects on cellular processes and potential therapeutic applications.
  • Flavoring and Fragrance Industry: Due to its unique aroma profile, it may also find applications in flavoring and fragrance formulations .

Interaction studies involving 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride focus on its binding affinity with biological targets. Research has indicated potential interactions with:

  • Receptors: Investigations into its interaction with serotonin receptors suggest possible neuropharmacological effects.
  • Enzymes: Studies are ongoing to evaluate its inhibitory effects on specific enzymes that could play a role in disease pathways.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
2,3-Dihydro-1H-indene-5-carbaldehyde30084-91-40.97Different position of the aldehyde group
1-(2,3-Dihydro-1H-inden-4-yl)ethanone38997-97-60.94Ketone functional group instead of aldehyde
5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde41828-13-10.93More saturated naphthalene structure
2-Methylindane6118-45-0N/AContains a methyl group at the indane position

These compounds highlight the uniqueness of 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride due to its specific functional groups and structural characteristics that influence its chemical reactivity and biological activity .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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